molecular formula C15H23NO3 B13556894 tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate

tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate

Cat. No.: B13556894
M. Wt: 265.35 g/mol
InChI Key: NAEJNNNTUZCEST-UHFFFAOYSA-N
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Description

Chemical Structure & Properties tert-Butyl N-[4-(4-hydroxybutyl)phenyl]carbamate (CAS 75178-87-9) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a phenyl ring substituted with a 4-hydroxybutyl chain. Its molecular formula is C₉H₁₉NO₃, with a molar mass of 189.25 g/mol. The compound exists as a colorless to yellow liquid or low-melting solid with a density of 1.02 g/mL at 20°C .

This compound serves as a key intermediate in pharmaceutical synthesis, leveraging the Boc group’s stability under basic conditions and ease of deprotection under acidic conditions .

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-13-9-7-12(8-10-13)6-4-5-11-17/h7-10,17H,4-6,11H2,1-3H3,(H,16,18)

InChI Key

NAEJNNNTUZCEST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate typically involves the reaction of 4-(4-hydroxybutyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl side chain can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for bromination and nitration, respectively.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl side chain can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The hydroxybutyl group in the primary compound increases hydrophilicity compared to halogenated (e.g., 4-chlorophenethyl in ) or trifluoroethyl analogs .
  • Steric effects from substituents like 2-methylpentyloxy () or tetrahydropyran () may hinder reactivity in coupling reactions.

Functional and Application-Based Differences

Pharmaceutical Relevance

  • GPR88 Agonists : Derivatives like 20a–20c () are synthesized as bioactive molecules targeting G-protein-coupled receptors, highlighting the role of alkoxy substituents in receptor binding .
  • PET Tracers : Boc-protected intermediates (e.g., in ) are precursors for radiolabeled compounds, where electron-withdrawing groups (e.g., bromopyridinyl) enhance metabolic stability .

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